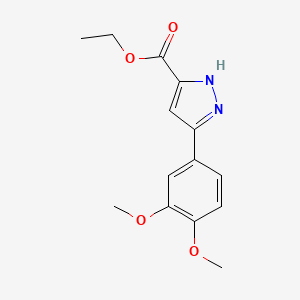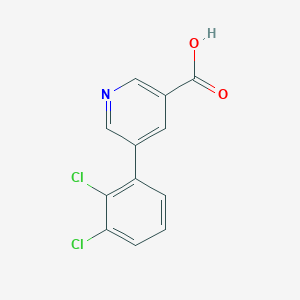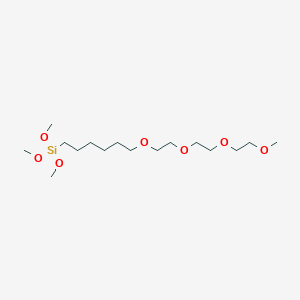
(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane
描述
(6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane: is an organosilane compound with the molecular formula C16H36O7Si. It is widely used in various fields due to its unique chemical structure and properties. This compound is known for its versatility and is commonly used in the production of polymers, coatings, and surfactants .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane typically involves the reaction of hexyltrimethoxysilane with a series of ethylene glycol derivatives. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under optimized conditions to maximize yield and purity. The process may include distillation and purification steps to remove any impurities and ensure the final product meets industry standards .
化学反应分析
Types of Reactions: (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxysilane groups hydrolyze to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalysts such as acids, bases, or metal salts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Formed through substitution reactions.
科学研究应用
Chemistry: (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane is used as a coupling agent in the production of polymers, such as polydimethylsiloxane (PDMS) and polyurethane (PU). It enhances the adhesion between organic and inorganic materials.
Biology and Medicine: This compound is used in biomedical research due to its biocompatibility. It is employed in the development of drug delivery systems and as a surface modifier for medical devices.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It improves the durability and performance of these materials.
作用机制
The mechanism of action of (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane involves its ability to form strong covalent bonds with other molecules. This property makes it an effective coupling agent and surface modifier. The compound interacts with various molecular targets, including proteins and polymers, to enhance their properties and performance.
相似化合物的比较
- (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)triethoxysilane
- (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)hexyl)trimethoxysilane
Uniqueness: this compound is unique due to its specific combination of ethylene glycol derivatives and trimethoxysilane groups. This structure provides it with enhanced solubility, reactivity, and versatility compared to other similar compounds.
属性
IUPAC Name |
trimethoxy-[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O7Si/c1-17-10-11-22-14-15-23-13-12-21-9-7-5-6-8-16-24(18-2,19-3)20-4/h5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEWXSBOLAFSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


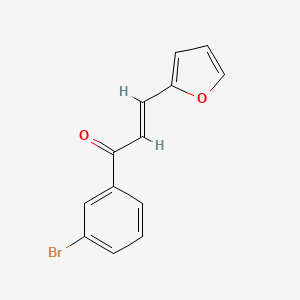
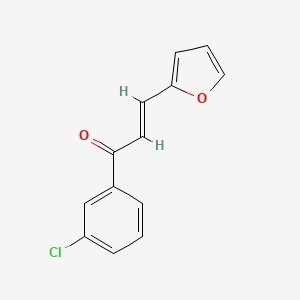
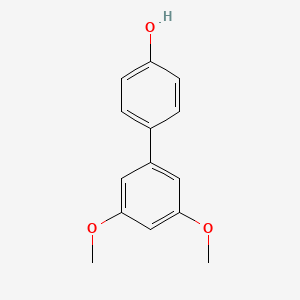
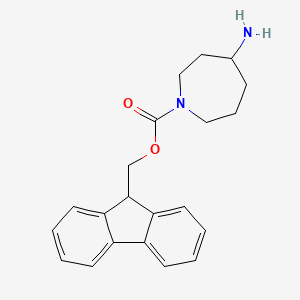
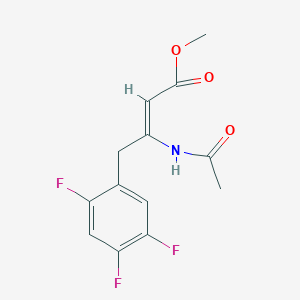
![(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/structure/B6338649.png)
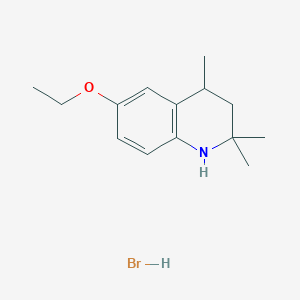
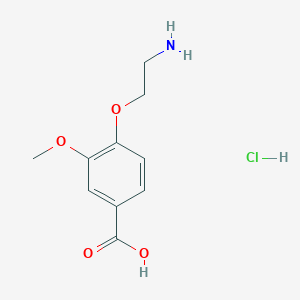
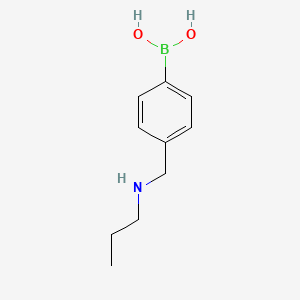
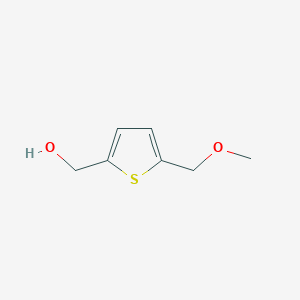
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6338668.png)
![7-Trifluoromethyl-[1,8]naphthyridin-2-ylamine](/img/structure/B6338674.png)
